CAY10599 CAY10599 CAY10599 is an agonist of peroxisome proliferator-activated receptor γ (PPARγ; EC50 = 0.05 µM in a transactivation assay). It is selective for PPARγ over PPARα and PPARδ (EC50s = 3.99 and >10 µM, respectively, in transactivation assays).
Thiazolidinediones (TZDs) are a group of structurally related peroxisome proliferator-activated receptor γ (PPARγ) agonists with antidiabetic actions in vivo. The prototypical compound for this class is the TZD rosiglitazone (BRL 49653), which is currently marketed for the treatment of diabetes. CAY10599 is a PPARγ agonist that is 4-fold more potent than rosiglitazone at the PPARγ receptor demonstrating an EC50 value of 0.05 µM. This compound shows high selectivity for PPARγ over PPARα (EC50 = 3.99 µM) or PPARδ (EC50 > 10 µM).
Brand Name: Vulcanchem
CAS No.: 1143573-33-4
VCID: VC0157454
InChI: InChI=1S/C38H41NO5/c1-4-11-30-26-31(36(40)29-19-17-28(18-20-29)27-12-6-5-7-13-27)21-22-34(30)43-25-10-24-39-23-9-14-32-33(39)15-8-16-35(32)44-38(2,3)37(41)42/h5-8,12-13,15-22,26H,4,9-11,14,23-25H2,1-3H3,(H,41,42)
SMILES: CCCC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OCCCN4CCCC5=C4C=CC=C5OC(C)(C)C(=O)O
Molecular Formula: C38H41NO5
Molecular Weight: 591.748

CAY10599

CAS No.: 1143573-33-4

Cat. No.: VC0157454

Molecular Formula: C38H41NO5

Molecular Weight: 591.748

* For research use only. Not for human or veterinary use.

CAY10599 - 1143573-33-4

Specification

Description CAY10599 is an agonist of peroxisome proliferator-activated receptor γ (PPARγ; EC50 = 0.05 µM in a transactivation assay). It is selective for PPARγ over PPARα and PPARδ (EC50s = 3.99 and >10 µM, respectively, in transactivation assays).
Thiazolidinediones (TZDs) are a group of structurally related peroxisome proliferator-activated receptor γ (PPARγ) agonists with antidiabetic actions in vivo. The prototypical compound for this class is the TZD rosiglitazone (BRL 49653), which is currently marketed for the treatment of diabetes. CAY10599 is a PPARγ agonist that is 4-fold more potent than rosiglitazone at the PPARγ receptor demonstrating an EC50 value of 0.05 µM. This compound shows high selectivity for PPARγ over PPARα (EC50 = 3.99 µM) or PPARδ (EC50 > 10 µM).
CAS No. 1143573-33-4
Molecular Formula C38H41NO5
Molecular Weight 591.748
IUPAC Name 2-methyl-2-[[1-[3-[4-(4-phenylbenzoyl)-2-propylphenoxy]propyl]-3,4-dihydro-2H-quinolin-5-yl]oxy]propanoic acid
Standard InChI InChI=1S/C38H41NO5/c1-4-11-30-26-31(36(40)29-19-17-28(18-20-29)27-12-6-5-7-13-27)21-22-34(30)43-25-10-24-39-23-9-14-32-33(39)15-8-16-35(32)44-38(2,3)37(41)42/h5-8,12-13,15-22,26H,4,9-11,14,23-25H2,1-3H3,(H,41,42)
Standard InChI Key JWJGBYOYIUOQEB-UHFFFAOYSA-N
SMILES CCCC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OCCCN4CCCC5=C4C=CC=C5OC(C)(C)C(=O)O

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